molecular formula C16H8N2O4 B11840049 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione CAS No. 143583-70-4

7-Nitroisoindolo[2,1-a]quinoline-5,11-dione

Cat. No.: B11840049
CAS No.: 143583-70-4
M. Wt: 292.24 g/mol
InChI Key: FPEUKFSPFWVMOO-UHFFFAOYSA-N
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Description

7-Nitroisoindolo[2,1-a]quinoline-5,11-dione is a complex heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization reactions. Catalysts such as Brønsted acids (e.g., acetic acid, formic acid) are often used in these reactions . Additionally, microwave-assisted synthesis and the use of heterogeneous catalysts like Cu/zeolite-Y have been reported to improve yields and reaction efficiency .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as microwave-assisted synthesis and the use of recyclable catalysts, is emphasized to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit diverse biological activities .

Scientific Research Applications

7-Nitroisoindolo[2,1-a]quinoline-5,11-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione involves its interaction with various molecular targets. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The compound’s nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Properties

CAS No.

143583-70-4

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

7-nitroisoindolo[2,3-a]quinoline-5,11-dione

InChI

InChI=1S/C16H8N2O4/c19-14-8-13-15-10(5-3-7-12(15)18(21)22)16(20)17(13)11-6-2-1-4-9(11)14/h1-8H

InChI Key

FPEUKFSPFWVMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C3N2C(=O)C4=C3C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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